molecular formula C20H14Cl4N2O2 B4291902 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide

2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide

Cat. No.: B4291902
M. Wt: 456.1 g/mol
InChI Key: FLXBCLRJCOEBSQ-UHFFFAOYSA-N
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Description

2,2-bis(4-chlorophenyl)-N’-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide is a complex organic compound characterized by the presence of multiple chlorophenyl groups and a hydroxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(4-chlorophenyl)-N’-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide typically involves the reaction of 2,2-bis(4-chlorophenyl)acetohydrazide with 2,5-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(4-chlorophenyl)-N’-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2-bis(4-chlorophenyl)-N’-(2,5-dichlorophenyl)-2-oxoacetohydrazide.

    Reduction: Formation of 2,2-bis(4-chlorophenyl)-N’-(2,5-dichlorophenyl)-2-aminoacetohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-bis(4-chlorophenyl)-N’-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,2-bis(4-chlorophenyl)-N’-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-bis(4-chlorophenyl)-N’-(2,4-dichlorophenyl)-2-hydroxyacetohydrazide
  • 2,2-bis(4-chlorophenyl)-N’-(3,5-dichlorophenyl)-2-hydroxyacetohydrazide
  • 2,2-bis(4-chlorophenyl)-N’-(2,3-dichlorophenyl)-2-hydroxyacetohydrazide

Uniqueness

2,2-bis(4-chlorophenyl)-N’-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, leading to specific biological effects not observed with similar compounds.

Properties

IUPAC Name

2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl4N2O2/c21-14-5-1-12(2-6-14)20(28,13-3-7-15(22)8-4-13)19(27)26-25-18-11-16(23)9-10-17(18)24/h1-11,25,28H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXBCLRJCOEBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)NNC3=C(C=CC(=C3)Cl)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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